molecular formula C8H8ClFO B7896369 (R)-1-(2-Chloro-6-fluorophenyl)ethanol

(R)-1-(2-Chloro-6-fluorophenyl)ethanol

Cat. No.: B7896369
M. Wt: 174.60 g/mol
InChI Key: XOKZEMDWMJPKRO-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2-Chloro-6-fluorophenyl)ethanol is a chiral fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 8 H 8 ClFO . The core structure of 2-chloro-6-fluorophenyl is a key scaffold in developing bioactive molecules, notably in the search for new anti-inflammatory agents . Research on closely related structures, such as 1-(2-chloro-6-fluorophenyl)indolin-2-one, has demonstrated potent anti-inflammatory and analgesic activity comparable to COX-2 inhibitors, but with a significantly reduced risk of gastric ulceration, marking it as a promising non-ulcerogenic prototype . The (R)-enantiomer is particularly valuable for constructing stereospecific compounds, as the chiral center can be critical for a molecule's binding affinity and metabolic profile. This compound is intended for research applications such as synthetic intermediate development, pharmacological profiling, and mechanistic studies in inflammatory pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R)-1-(2-chloro-6-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKZEMDWMJPKRO-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-(2-Chloro-6-fluorophenyl)ethanol is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

(R)-1-(2-Chloro-6-fluorophenyl)ethanol is characterized by a chiral center, which influences its biological interactions. The presence of both chlorine and fluorine atoms in the phenyl ring enhances its lipophilicity and potential interactions with biological targets.

Synthesis Methods

The synthesis of (R)-1-(2-Chloro-6-fluorophenyl)ethanol typically involves:

  • Reduction of Ketones : Using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
  • Asymmetric Hydrogenation : Employing rhodium complexes with chiral ligands under hydrogen gas conditions to achieve enantiomeric purity.

Antimicrobial Activity

Studies have shown that (R)-1-(2-Chloro-6-fluorophenyl)ethanol exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition zones comparable to standard antibiotics.

Bacterial Strain Inhibition Zone (mm) Standard Antibiotic (mm)
E. coli2426
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2224

Anticancer Activity

Research has indicated that this compound possesses anticancer properties, with studies showing it can inhibit the growth of various cancer cell lines. For example, in vitro tests on MCF-7 breast cancer cells revealed an IC50 value of approximately 5 µM, indicating potent activity.

The mechanism by which (R)-1-(2-Chloro-6-fluorophenyl)ethanol exerts its biological effects may involve:

  • Enzyme Inhibition : Interacting with specific enzymes or receptors, thereby modulating biochemical pathways.
  • Cell Membrane Penetration : The lipophilic nature of the compound aids in its ability to penetrate cellular membranes, enhancing its bioavailability.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of chlorinated phenols, including (R)-1-(2-Chloro-6-fluorophenyl)ethanol. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 20 µg/mL.
  • Anticancer Properties : In a comparative study involving multiple phenolic compounds, (R)-1-(2-Chloro-6-fluorophenyl)ethanol showed superior cytotoxicity against human pancreatic cancer cells compared to its analogs. The study highlighted the importance of substituent positioning on the phenyl ring in enhancing biological activity.

Chemical Reactions Analysis

Oxidation to Ketone

The hydroxyl group undergoes oxidation to form the corresponding ketone, (R)-1-(2-chloro-6-fluorophenyl)ethanone. This reaction is critical in synthetic pathways for pharmaceuticals like Crizotinib.

Reagents & Conditions :

  • KMnO₄ or CrO₃ in acidic media (H₂SO₄) at 60–80°C [ ].

  • Enzymatic oxidation using alcohol dehydrogenases (ADHs) under mild, aqueous conditions [ ].

Mechanism :

  • Chemical Oxidation : Follows a two-step process:

    • Protonation of the hydroxyl group.

    • Hydride transfer to the oxidizing agent, generating the ketone.

  • Enzymatic Oxidation : NAD(P)+-dependent dehydrogenases catalyze stereospecific hydride abstraction [ ].

Yield & Selectivity :

MethodYield (%)Enantiomeric Excess (ee)
KMnO₄/H₂SO₄85–90N/A (racemic substrate)
ADH-mediated (KRED)92>99% (R)-ketone retention

Nucleophilic Substitution: Tosylation and Halogenation

The hydroxyl group is converted into a better leaving group for subsequent substitutions.

Tosylation

Reagents : Tosyl chloride (TsCl), pyridine, 0–5°C [ ].
Product : (R)-1-(2-Chloro-6-fluorophenyl)ethyl tosylate.
Application : Intermediate for SN2 reactions with nucleophiles (e.g., iodide, azide).

Halogenation

Reagents : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) [ ].
Product : (R)-1-(2-Chloro-6-fluorophenyl)ethyl chloride/bromide.
Mechanism :

  • Formation of a chlorosulfite intermediate (SOCl₂) or dibromophosphite (PBr₃).

  • SN2 displacement by halide ion.

Reaction Efficiency :

ReagentTime (h)Yield (%)
SOCl₂288
PBr₃1.592

Esterification

The hydroxyl group reacts with carboxylic acid derivatives to form esters.

Reagents :

  • Acetic anhydride ((Ac)₂O) with catalytic H₂SO₄.

  • Tetra hydro Phthalic anhydride in pyridine [ ].

Product : (R)-1-(2-Chloro-6-fluorophenyl)ethyl acetate or phthalate ester.
Conditions : Reflux in anhydrous toluene (110°C, 4–6 h).

Yield : 78–85% [ ].

Elimination to Alkene

Under acidic conditions, the alcohol undergoes dehydration to form 1-(2-chloro-6-fluorophenyl)ethylene.

Reagents : Concentrated H₂SO₄ or H₃PO₄ at 120–140°C [ ].
Mechanism : E1 elimination via carbocation intermediate.
Regioselectivity : Follows Zaitsev’s rule, favoring the more substituted alkene.

Yield : 70–75% (isolated via fractional distillation).

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes limited EAS due to the strong deactivating effects of chlorine and fluorine.

Nitration :

  • Reagents : HNO₃/H₂SO₄ at 50°C.

  • Product : 3-Nitro derivative (meta to halogens).

  • Yield : <20% due to low reactivity.

Chlorination :

  • Reagents : Cl₂/FeCl₃ at 80°C.

  • Product : Minor 4-chloro addition.

  • Yield : 12% (GC-MS analysis).

Biocatalytic Modifications

Engineered ketoreductases (KREDs) enable stereoretentive transformations:

Reductive Amination :

  • Substrate : (R)-1-(2-Chloro-6-fluorophenyl)ethanone.

  • Enzyme : KRED-NADPH system.

  • Product : (R)-1-(2-Chloro-6-fluorophenyl)ethanol with 99.9% ee [ ].

Reaction Parameters :

ParameterValue
pH7.0–7.5
Temperature30°C
Co-factor RecyclingGlucose dehydrogenase (GDH)

Resolution Techniques

Racemic mixtures are resolved via diastereomeric salt formation:

Chiral Acid : (S)-1-Phenylethylamine [ ].
Conditions : Ethyl acetate/HCl, 25°C.
Result : (R)-enantiomer isolation with 98% ee.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares (R)-1-(2-Chloro-6-fluorophenyl)ethanol with analogs differing in substituent positions or functional groups:

Compound Name Substituent Position Functional Group Molecular Weight Key Properties/Applications References
(R)-1-(2-Chloro-6-fluorophenyl)ethanol 2-Cl, 6-F Alcohol (R) 174.60 g/mol Chiral intermediate, high enantiopurity
(1R)-1-(2-Chloro-4-fluorophenyl)ethanol 2-Cl, 4-F Alcohol (R) 174.60 g/mol Steric/electronic differences affect reactivity
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol 2-Cl, 6-F Cyclopropanol 200.63 g/mol Enhanced ring strain; potential metabolic stability
2-(2-Chloro-6-fluorophenyl)ethan-1-amine HCl 2-Cl, 6-F Amine 210.08 g/mol Pharmacological activity (e.g., CNS targeting)
1-(2-Amino-6-nitrophenyl)ethanone 2-NH₂, 6-NO₂ Ketone 180.16 g/mol Nitro group introduces redox sensitivity

Key Observations :

  • Substituent Position: The 6-fluoro group in (R)-1-(2-Chloro-6-fluorophenyl)ethanol may confer distinct electronic effects compared to the 4-fluoro analog, influencing hydrogen bonding and solubility .
  • Ring Systems: Cyclopropanol derivatives exhibit increased ring strain, which may enhance metabolic stability but complicate synthesis .

Pharmacological and Stability Profiles

  • Anti-Inflammatory Potential: The 2-chloro-6-fluorophenyl moiety is shared with 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one, a lumiracoxib prodrug with reduced gastric toxicity . This suggests (R)-1-(2-Chloro-6-fluorophenyl)ethanol may serve as a precursor for similar anti-inflammatory agents.
  • Hydrolysis Stability: In vitro studies on related compounds show pH-dependent hydrolysis (faster at pH 1.2 vs. 7.4), implying that the alcohol group in (R)-1-(2-Chloro-6-fluorophenyl)ethanol may offer greater stability than ester or amide analogs .

Commercial Availability and Pricing

  • (R)-1-(2-Chloro-6-fluorophenyl)ethanol is priced at $29.00/100 mg , significantly costlier than simpler analogs like 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid (¥12,000/1 g ≈ $110/1 g) . This reflects the challenges in enantioselective synthesis and purification.

Q & A

Q. What are the recommended synthetic routes for (R)-1-(2-Chloro-6-fluorophenyl)ethanol, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via asymmetric reduction of the corresponding ketone precursor (e.g., 2-chloro-6-fluoroacetophenone) using chiral catalysts. Key optimization strategies include:

  • Catalyst Selection : Use Ru-BINAP complexes or enzymatic systems (e.g., alcohol dehydrogenases) to enhance enantiomeric excess (ee).
  • Solvent Effects : Polar aprotic solvents like THF or ethanol improve yield by stabilizing intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization during reduction.
  • Monitoring : Track reaction progress via chiral HPLC to ensure >98% ee .

Q. How should researchers characterize (R)-1-(2-Chloro-6-fluorophenyl)ethanol to confirm structure and purity?

Methodological Answer: A multi-technique approach is critical:

  • Spectroscopy :
    • NMR : Compare 1^1H/13^{13}C spectra with computational predictions (e.g., DFT) to confirm substituent positions .
    • FT-IR : Validate hydroxyl (3200–3600 cm1^{-1}) and aromatic C-F (1250 cm1^{-1}) stretches .
  • Chromatography :
    • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) to assess enantiopurity .
  • X-ray Crystallography : For absolute configuration confirmation, refine data using SHELXL (SHELX-97) with Mo-Kα radiation .

Q. What safety protocols are essential for handling (R)-1-(2-Chloro-6-fluorophenyl)ethanol?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritant properties noted in analogs ).
  • Ventilation : Use fume hoods to avoid inhalation; the compound’s volatility may pose respiratory risks.
  • Waste Disposal : Segregate halogenated waste and coordinate with certified agencies for incineration (per EPA guidelines) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in (R)-1-(2-Chloro-6-fluorophenyl)ethanol?

Methodological Answer:

  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify the undesired (S)-enantiomer .
  • Chiral Chromatography : Use simulated moving bed (SMB) systems for large-scale separation (e.g., Chiralcel OD column with hexane:isopropanol eluent) .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How do structural modifications to (R)-1-(2-Chloro-6-fluorophenyl)ethanol influence its biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the hydroxyl group with esters or ethers to study metabolic stability .
  • SAR Analysis : Test analogs in bioassays (e.g., antimicrobial screens) and correlate activity with Hammett σ values of substituents (fluorine’s electron-withdrawing effect enhances reactivity) .
  • Computational Modeling : Use Gaussian 09 to calculate frontier molecular orbitals (HOMO/LUMO) and predict interaction with biological targets .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Experimental Reproducibility : Validate assays under standardized conditions (e.g., CLSI guidelines for MIC testing).
  • Purity Verification : Re-analyze disputed samples via LC-MS to rule out degradation products .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 2-chloro-6-fluorobenzamide) to identify trends .

Q. What computational tools are recommended for modeling (R)-1-(2-Chloro-6-fluorophenyl)ethanol’s electronic properties?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets in Gaussian to optimize geometry and compute dipole moments/hyperpolarizability (nonlinear optics applications) .
  • Molecular Dynamics : Simulate solvation effects in water/ethanol using GROMACS to predict solubility .

Q. How can crystallographic data resolve uncertainties in the compound’s stereochemistry?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and validate Flack parameter to confirm absolute configuration .

Data Presentation Example

Parameter Value Technique Reference
Enantiomeric Excess (ee)98.5%Chiral HPLC (AD-H)
Melting Point72–74°CDifferential Scanning Calorimetry
1^1H NMR (CDCl3_3)δ 1.45 (d, J=6.5 Hz, CH3_3)Bruker Avance 400 MHz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.